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Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription

factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues with

high rates of fatty acid oxidation, such as the liver, heart, kidney, and brown adipose tissue.[1]

[2] PPARα acts as a master regulator of lipid homeostasis by controlling the expression of a

wide array of genes involved in multiple facets of lipid metabolism.[3]

Upon activation by endogenous ligands, primarily fatty acids and their derivatives, PPARα

forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific

DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the

promoter regions of target genes.[3][5] This binding event recruits co-activator proteins,

initiating the transcription of genes that govern:

Fatty Acid Uptake and Transport: Including fatty acid translocase (CD36) and fatty acid-

binding proteins (FABPs).[2]

Mitochondrial and Peroxisomal Fatty Acid Oxidation (FAO): Key enzymes such as Carnitine

Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[2][6]

Triglyceride Metabolism and Lipolysis.[3]

Ketogenesis: The production of ketone bodies during periods of fasting.[1]

Given its central role, dysregulation of PPARα signaling is implicated in metabolic disorders,

making it a significant target for therapeutic intervention and research.[2]
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GW6471: A Selective PPARα Antagonist
GW6471 is a potent, synthetic, and highly selective antagonist for PPARα. Its utility in research

stems from its ability to specifically inhibit PPARα-mediated signaling, thereby allowing for the

precise investigation of its downstream effects.

Mechanism of Action: Unlike PPARα agonists that promote the recruitment of co-activator

complexes, GW6471 functions as a competitive antagonist.[7] Upon binding to the ligand-

binding domain of PPARα, GW6471 induces a conformational change that prevents the release

of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone

receptors) and NCoR (Nuclear receptor Co-Repressor). This action actively suppresses the

transcription of PPARα target genes, effectively blocking the signaling pathway.

Quantitative Data and Key Findings from GW6471
Studies
GW6471 has been employed across numerous studies to probe the function of PPARα. The

quantitative data from these investigations are summarized below.

Table 1: Physicochemical and Pharmacological
Properties of GW6471

Property Value Reference

Molecular Weight 619.67 Da

CAS Number 880635-03-0

Target PPARα

IC₅₀ 0.24 µM (240 nM) [8]

Solubility

Soluble in DMSO (up to 75

mM) and ethanol (up to 10

mM)

Table 2: Effects of GW6471 on Lipid Metabolism In Vitro
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Cell Model
Concentration(
s)

Duration Key Findings Reference

Renal Cell

Carcinoma

(Caki-1, 786-O)

25 µM 24 h

Attenuated

enhanced fatty

acid oxidation

(FAO) associated

with glycolysis

inhibition.

[9]

Breast Cancer

Stem Cells

(MDA-MB-231)

8 µM 72 h

Reduced lipid

droplet

accumulation

and cholesterol

content.

[7][10]

Bone Marrow-

Derived Dendritic

Cells (BMDCs)

15 µM 48 h

Reduced tumor-

derived

exosome-

induced lipid

accumulation

and restored

metabolic

balance from

FAO towards

glycolysis.

[11]

Prostate Cancer

Cells (PC3-LN4)
4 µM 24 h

Significantly

reduced both the

size and number

of lipid droplets.

[12]

HepG2 Cells 10 µM 24 h Significantly

reduced the

regulatory effects

of agonists on

the protein

expression of

PPARα, CPT-1a,

[8]
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ACOX1, and

FASN.

Table 3: Effects of GW6471 on Lipid Metabolism In Vivo
Animal Model

Dosage &
Route

Duration Key Findings Reference

Nude Mice

(Renal Cancer

Xenograft)

20 mg/kg, i.p.,

every other day
4 weeks

Attenuated tumor

growth; no

observed toxicity

or adverse

effects on

kidney/liver

function.

[8][9][13]

C57BL/6N Mice

(High-Fat Diet

Model)

10 mg/kg,

gavage, daily
12 weeks

Improved obesity

and NASH,

dependent on

intestinal PPARα;

no hepatotoxicity

observed.

[14][15]

PPARA-

humanized Mice

(High-Fat Diet)

10 mg/kg,

gavage, daily
12 weeks

Decreased

hepatic lipid

accumulation,

body weight, liver

weight, and

serum

TC/TG/ALT

levels.

[15]

Table 4: Summary of Gene Expression Changes
Modulated by GW6471
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Gene Target Effect of GW6471 Biological Function Reference

CPT1A Downregulation
Rate-limiting enzyme

in mitochondrial FAO
[8]

ACOX1 Downregulation
First enzyme in

peroxisomal FAO
[8]

FASN Downregulation
Fatty Acid Synthase;

lipogenesis
[8]

FABP1 Downregulation

Fatty Acid Binding

Protein 1; intestinal

fatty acid uptake

[15]

FABP7 Downregulation

Fatty Acid Binding

Protein 7; lipid

transport

[10]

c-Myc
Downregulation (in

RCC cells)

Oncogene involved in

metabolic

reprogramming

[8][9]

Signaling Pathways and Mechanisms
Visualizing the molecular interactions is crucial for understanding the role of GW6471. The

following diagrams illustrate the PPARα signaling pathway and the specific mechanism of

GW6471 antagonism.

Caption: Simplified PPARα signaling pathway in lipid metabolism.
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Caption: Mechanism of GW6471-mediated antagonism of PPARα.

Experimental Protocols
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The following sections provide generalized protocols for using GW6471 based on

methodologies reported in the literature. Researchers should optimize these protocols for their

specific experimental systems.

In Vitro Studies (Cell Culture)
Preparation of GW6471 Stock Solution:

Dissolve GW6471 powder in sterile DMSO to create a high-concentration stock solution

(e.g., 10-50 mM).

Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw

cycles.

Cell Treatment:

Culture cells of interest (e.g., HepG2, Caki-1, MDA-MB-231) to the desired confluency

(typically 70-80%).[7][8][9]

On the day of the experiment, dilute the GW6471 stock solution in the appropriate cell

culture medium to the final desired concentration (commonly 1-25 µM).[8][9]

Ensure the final concentration of DMSO in the culture medium is consistent across all

conditions (including vehicle control) and is non-toxic to the cells (typically ≤0.1%).

Incubate cells with GW6471 or vehicle control for the specified duration (e.g., 24, 48, or 72

hours) before proceeding with downstream analysis.[8][9]

Downstream Analysis:

Gene Expression: RNA extraction followed by qRT-PCR to measure mRNA levels of

PPARα target genes (e.g., CPT1A, ACOX1).[8]

Lipid Accumulation: Staining with lipid-specific dyes like BODIPY 493/503 or Oil Red O,

followed by microscopy or flow cytometry to quantify lipid droplets.[11][12]

Metabolic Flux Analysis: Use of instruments like the Seahorse XF Analyzer to measure

oxygen consumption rate (OCR) as an indicator of fatty acid oxidation.[9][11]
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In Vivo Studies (Animal Models)
Animal Model and Acclimatization:

Select an appropriate animal model (e.g., C57BL/6N mice for metabolic studies, athymic

nude mice for xenograft models).[9][14]

Allow animals to acclimatize to the facility for at least one week before the start of the

experiment.

If applicable, induce the disease model (e.g., by feeding a high-fat diet for several weeks

to induce obesity and NAFLD).[14][15]

Preparation of Dosing Solution:

For Intraperitoneal (i.p.) Injection: Dissolve GW6471 in a vehicle such as 4% DMSO in

sterile PBS.[9][13]

For Oral Gavage: Dissolve GW6471 in DMSO and then dilute in a vehicle like 0.5%

sodium carboxymethyl cellulose containing 2.5% Tween 80.[14]

Prepare dosing solutions fresh or store appropriately as determined by stability studies.

Administration:

Administer GW6471 at a dose reported to be effective (e.g., 10-20 mg/kg body weight).[9]

[14]

The route and frequency will depend on the study design (e.g., daily by oral gavage or

every other day by i.p. injection).[9][14]

The control group should receive the vehicle solution in the same volume and by the same

route and schedule.

Monitoring and Sample Collection:

Monitor animal body weight, food intake, and general health throughout the study.[8][9]
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At the end of the study, collect blood for serum analysis (e.g., ALT, triglycerides,

cholesterol) and harvest tissues of interest (e.g., liver, intestine, tumor).[9][15]

Process tissues for downstream analysis such as histology (H&E staining), gene

expression (qRT-PCR), protein analysis (Western blot), or lipidomics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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